

physical and chemical properties of 6-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluoro-1-tetralone

Cat. No.: B1316269

[Get Quote](#)

An In-depth Technical Guide to **6-Fluoro-1-tetralone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Fluoro-1-tetralone**, a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document details its key characteristics, experimental protocols for its synthesis, and its potential applications as a versatile building block for more complex molecules.

Core Physical and Chemical Properties

6-Fluoro-1-tetralone, with the CAS Number 703-67-3, is a solid organic compound.^[1] Its incorporation of a fluorine atom into the tetralone scaffold can significantly alter its electronic properties, reactivity, and metabolic stability, making it a valuable intermediate in the development of novel pharmaceuticals.^[1] The key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ FO	[1] [2] [3] [4]
Molecular Weight	164.18 g/mol	[1] [2] [3] [4]
CAS Number	703-67-3	[2] [3] [5] [6]
Boiling Point	269.5°C at 760 mmHg 75°C at 0.6 Torr	[2] [7]
Density	1.2 ± 0.1 g/cm ³ 1.198 ± 0.06 g/cm ³ (Predicted)	[2] [7]
Flash Point	102.3 ± 14.5 °C	[2]
Refractive Index	1.543	[2]
Appearance	Beige solid	[1]
Purity	≥ 95% - 99% (NMR)	[1] [3] [8]
Storage	Room Temperature, Sealed in dry conditions 0-8 °C recommended	[1] [7]

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of **6-Fluoro-1-tetralone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) data provides detailed information about the hydrogen atoms in the molecule.

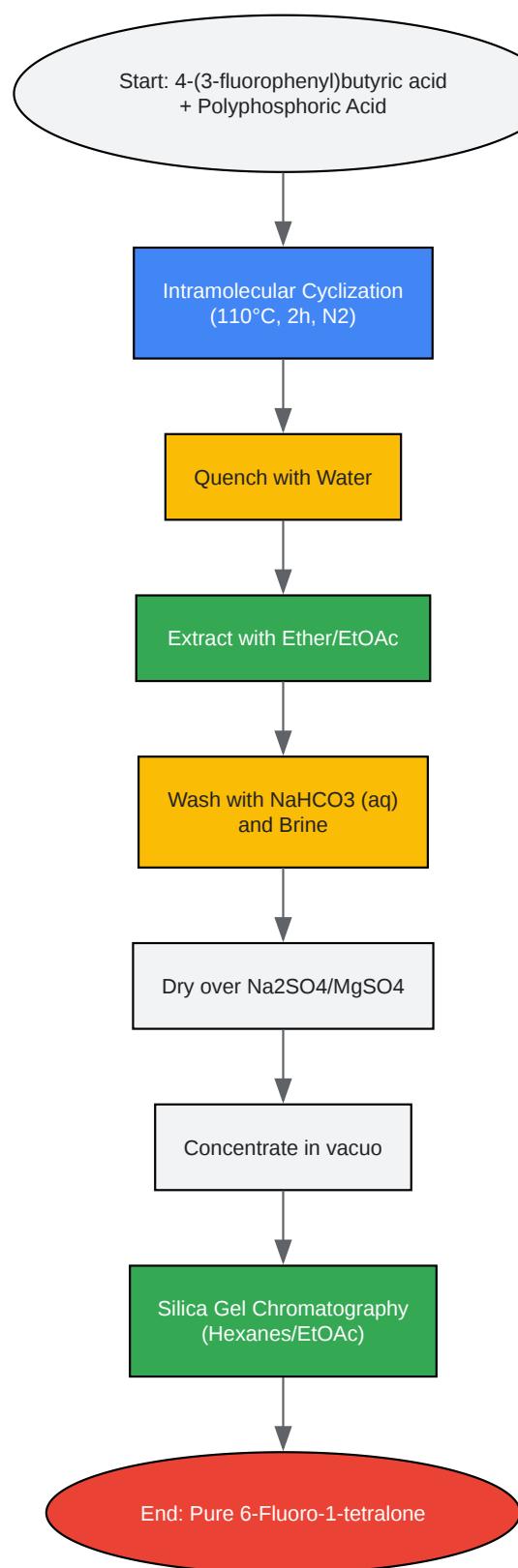
Data	Value
Spectrometer	400 MHz
Solvent	CDCl ₃
Chemical Shifts (δ)	2.16 (m, 2H), 2.64 (t, 2H), 2.97 (t, 2H), 6.92 (dd, 1H), 6.99 (dt, 1H), 8.04 (dd, 1H)

Reference for NMR Data:[2][5]

Note: Specific Infrared (IR) and Mass Spectrometry (MS) data for **6-Fluoro-1-tetralone** were not available in the cited search results. Researchers should perform these analyses for comprehensive characterization.

Experimental Protocols

Synthesis of 6-Fluoro-1-tetralone


A common method for the synthesis of **6-Fluoro-1-tetralone** is through the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid.[2][5]

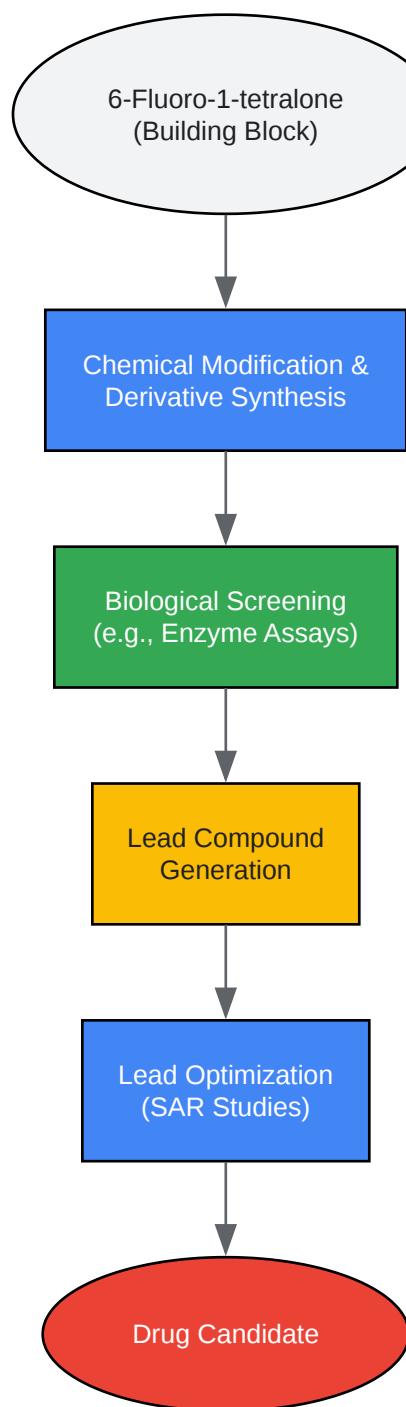
Methodology:

- Reaction Setup: A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol) and polyphosphoric acid (2 g) is prepared in a reaction vessel.[5]
- Heating: The mixture is heated to 110°C under a nitrogen atmosphere for two hours to facilitate cyclization.[5]
- Quenching: After cooling to room temperature, the reaction is carefully quenched with water. [2][5]
- Extraction: The aqueous mixture is diluted with ether, and the organic layer is separated.[2][5]
- Washing: The organic phase is washed twice with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by washes with water and saturated brine.[2]

- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[2][5]
- Purification: The crude oil can be further purified by silica gel chromatography, eluting with a mixture of hexanes and ethyl acetate (e.g., 9:1 ratio) to obtain the pure **6-Fluoro-1-tetralone**.[2]

The following diagram illustrates the general workflow for the synthesis and purification of **6-Fluoro-1-tetralone**.

[Click to download full resolution via product page](#)


Caption: Synthesis and Purification Workflow for **6-Fluoro-1-tetralone**.

Reactivity and Applications

Tetralones are a class of bicyclic aromatic compounds that serve as crucial intermediates in organic synthesis.^[9] The tetralone structure is found in a variety of natural products and is a key scaffold for developing new drugs.^[9]

6-Fluoro-1-tetralone is particularly valuable as a building block in medicinal chemistry.^[1] Its unique fluorine substitution can enhance metabolic stability and binding affinity of target molecules.^[1] It is utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty materials like dyes and pigments.^[1] Research applications include its use as an intermediate in developing anti-inflammatory and analgesic drugs and in studies investigating enzyme inhibition and receptor binding.^[1]

The diagram below conceptualizes the role of **6-Fluoro-1-tetralone** in a typical drug discovery pipeline.

[Click to download full resolution via product page](#)

Caption: Role of **6-Fluoro-1-tetralone** in a Drug Discovery Workflow.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, **6-Fluoro-1-tetralone** is associated with the following hazard statement:

- H315: Causes skin irritation.[\[2\]](#)

Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[\[10\]](#)[\[11\]](#) Work should be conducted in a well-ventilated area or under a chemical fume hood.[\[10\]](#)[\[11\]](#) Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[\[10\]](#) For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. acubiochem.com [acubiochem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 6-Fluoro-1-tetralone | 703-67-3 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 6-Fluoro-1-tetralone Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. 6-Fluoro-1-tetralone | China | Manufacturer | Shanghai Rlavie Technology Co Ltd [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 6-Fluoro-1-tetralone]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1316269#physical-and-chemical-properties-of-6-fluoro-1-tetralone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com